

Physical and chemical properties of 3-O-Methylellagic acid 4-O-rhamnoside

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Compound of Interest

Compound Name: 3-O-Methylellagic acid 4-O-rhamnoside

Cat. No.: B13421830

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In-Depth Technical Guide: 3-O-Methylellagic Acid 4'-O-Rhamnoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-O-Methylellagic acid 4'-O-rhamnoside, a naturally occurring phenolic compound. The information presented is intended to support research and development efforts in fields such as pharmacology, natural product chemistry, and drug discovery.

Chemical and Physical Properties

3-O-Methylellagic acid 4'-O-rhamnoside is an ellagic acid glycoside that has been identified in a variety of plant species, including *Polyalthia longifolia*, *Aphananthe aspera*, *Terminalia mollis*, *Punica granatum*, and *Melaleuca ericifolia*.^{[1][2][3][4]} Its structure consists of a methylellagic acid core linked to a rhamnose sugar moiety.

Table 1: Physical and Chemical Properties of 3-O-Methylellagic Acid 4'-O-Rhamnoside

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₁₈ O ₁₂	[5]
Molecular Weight	462.36 g/mol	[4]
IUPAC Name	6,14-dihydroxy-7-methoxy-13- [[[(2S,3R,4R,5R,6S)-3,4,5- trihydroxy-6-methyl-oxan-2- yl]oxy]-2,9- dioxatetracyclo[6.6.2.0 ^{4,16} .0 ^{11,1} ⁵]hexadeca- 1(15),4,6,8(16),11,13- hexaene-3,10-dione	[5]
CAS Number	51768-39-9	[5]
Appearance	Powder	[4]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), Acetone, Chloroform, Dichloromethane, Ethyl Acetate, Pyridine, Methanol, and Ethanol.	[4]
Predicted Boiling Point	854.4 ± 65.0 °C	[4]
Predicted Density	1.765 ± 0.06 g/cm ³	[4]
Storage	Store at -20°C	[4]

Note: Experimental data for melting point and quantitative solubility are not readily available in the reviewed literature.

Spectroscopic Data

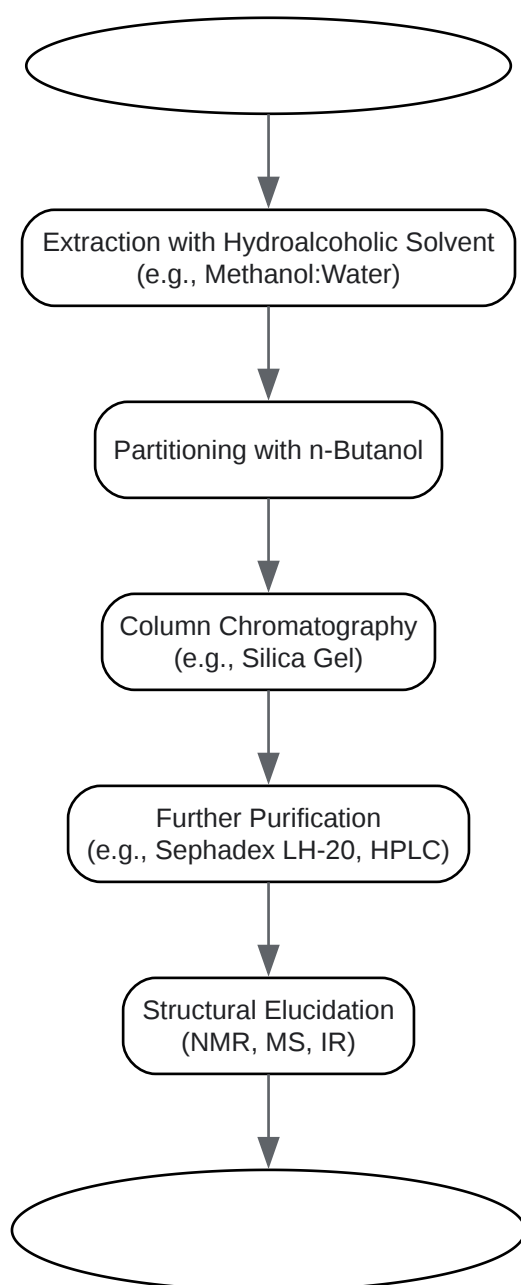
The structural elucidation of 3-O-Methylellagic acid 4'-O-rhamnoside has been achieved through various spectroscopic techniques, including Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS).[2] While specific spectral data with peak assignments are not fully detailed in the available literature, the combination of these methods confirms the compound's identity and purity.

Experimental Protocols

This section outlines the methodologies for the isolation, purification, and evaluation of the biological activity of 3-O-Methylellagic acid 4'-O-rhamnoside, based on established protocols for similar natural products.

Isolation and Purification

The general procedure for isolating 3-O-Methylellagic acid 4'-O-rhamnoside from plant material is as follows:



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Figure 1. General workflow for the isolation of 3-O-Methylellagic acid 4'-O-rhamnoside.

- **Extraction:** The dried and powdered plant material is extracted with a hydroalcoholic solvent system (e.g., methanol:water, 1:1 v/v) at room temperature.
- **Partitioning:** The resulting extract is suspended in water and partitioned with n-butanol. The butanol fraction, which contains the glycosidic compounds, is collected.
- **Column Chromatography:** The butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the different components.
- **Purification:** Fractions containing the target compound are further purified using techniques such as Sephadex LH-20 column chromatography and High-Performance Liquid Chromatography (HPLC) to yield pure 3-O-Methylellagic acid 4'-O-rhamnoside.
- **Structural Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods (^1H NMR, ^{13}C NMR, HMBC, IR, and MS).^[2]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant potential of 3-O-Methylellagic acid 4'-O-rhamnoside can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

- **Reagent Preparation:**
 - Prepare a stock solution of 3-O-Methylellagic acid 4'-O-rhamnoside in a suitable solvent (e.g., methanol or DMSO).
 - Prepare a fresh solution of DPPH (0.1 mM) in methanol.
- **Assay Procedure:**
 - Add various concentrations of the compound solution to a 96-well microplate.

- Add the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement:
 - Measure the absorbance of the solutions at 517 nm using a microplate reader.
 - A control containing the solvent and DPPH solution is also measured.
- Calculation:
 - The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control and A_{sample} is the absorbance in the presence of the compound.
 - The IC_{50} value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity Assessment in Macrophages

The anti-inflammatory effects can be evaluated by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

- Cell Culture and Treatment:
 - Culture RAW 264.7 cells in a suitable medium.
 - Pre-treat the cells with various concentrations of 3-O-Methylelagic acid 4'-O-rhamnoside for a specified time (e.g., 1 hour).
 - Stimulate the cells with LPS (e.g., 1 $\mu\text{g/mL}$) for a further incubation period (e.g., 24 hours).
- Nitric Oxide (NO) Measurement:

- Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
- Cytokine Measurement:
 - Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- Western Blot Analysis:
 - Investigate the effect of the compound on the protein expression of key inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and signaling proteins like phosphorylated p65 (a subunit of NF- κ B) and phosphorylated p38 MAPK.

Biological Activities and Signaling Pathways

3-O-Methylellagic acid 4'-O-rhamnoside and related ellagic acid derivatives have been reported to exhibit a range of biological activities, including antioxidant, antibacterial, and anti-inflammatory properties.

Antioxidant Activity

The compound has demonstrated notable antioxidant activity, which is attributed to its phenolic structure that can donate hydrogen atoms to scavenge free radicals. In one study, the isolated compound showed significant DPPH radical scavenging activity.

Antibacterial Activity

3-O-Methylellagic acid 4'-O-rhamnoside has shown promising antibacterial activity against various bacterial strains.

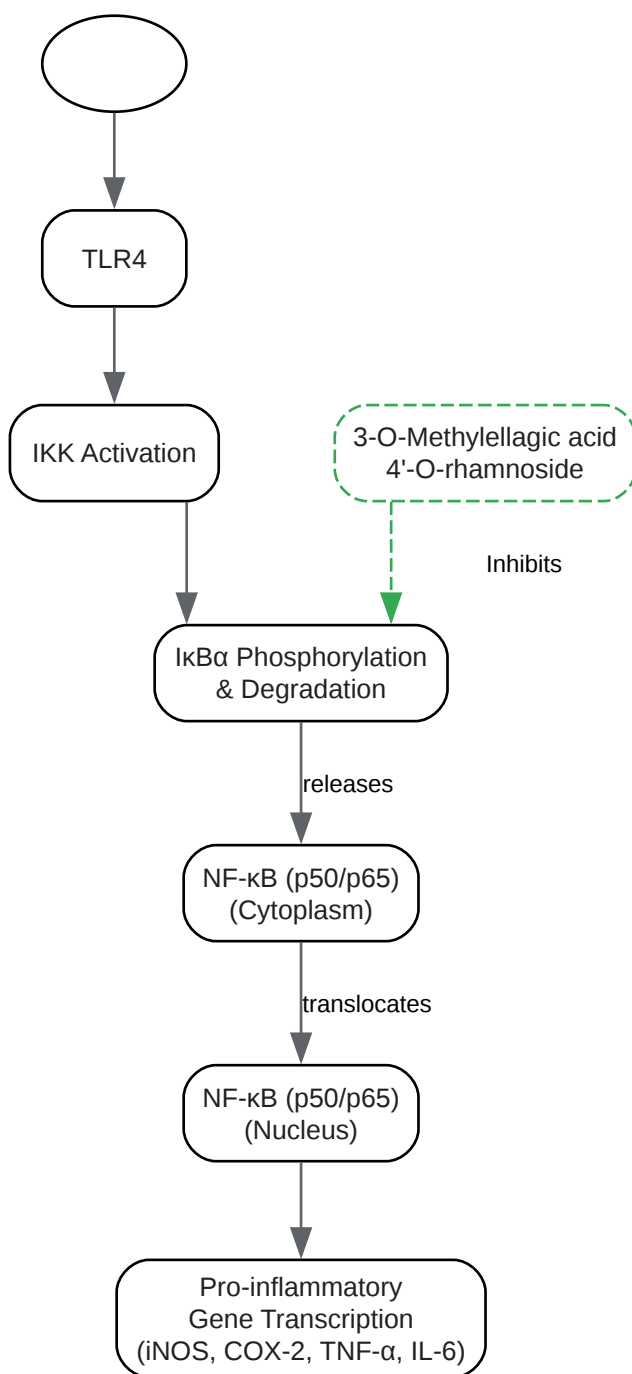
Anti-inflammatory Activity and Putative Signaling Pathways

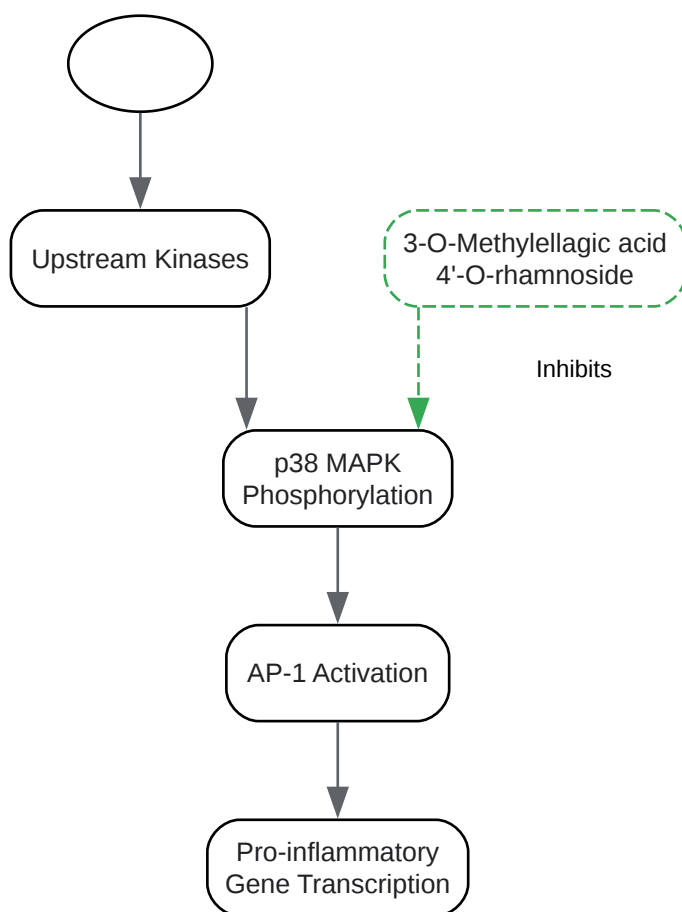
Ellagic acid and its derivatives are known to possess anti-inflammatory properties. While direct studies on the signaling pathways of 3-O-Methylellagic acid 4'-O-rhamnoside are limited, based

on the activity of structurally similar compounds, it is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling cascades, primarily the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF- κ B Signaling Pathway:

Inflammatory stimuli, such as LPS, activate the I κ B kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of κ B (I κ B). This allows the NF- κ B (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF- α , and IL-6. 3-O-Methylelagic acid 4'-O-rhamnoside is proposed to inhibit this pathway, potentially by preventing the phosphorylation and degradation of I κ B α , thereby blocking NF- κ B nuclear translocation.





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